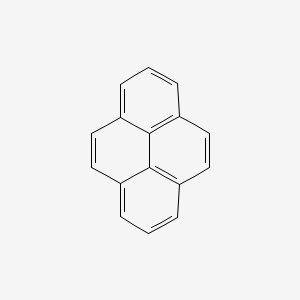

Pyrene

Description

Significance of Pyrene (B120774) in Contemporary Chemical Sciences

The significance of pyrene in contemporary chemical sciences is multifaceted. Its fluorescent properties are widely exploited in fluorescence spectroscopy, where it serves as a sensitive probe for analyzing the polarity and structural properties of various environments, including proteins, DNA, and lipid membranes nih.govresearchgate.netoup.com. The ability of pyrene to form excimers – excited-state dimers characterized by a distinct, red-shifted emission band – is particularly useful for sensing proximity and conformational changes in molecular systems nih.govnih.govmdpi.com. This excimer formation is concentration-dependent and sensitive to spatial restrictions and molecular diffusion d-nb.infonih.gov.

Beyond its role as a fluorescent probe, pyrene is a crucial building block in the design and synthesis of advanced materials researchgate.netrsc.org. Its incorporation into polymers and small molecules leads to materials with tailored electronic and photophysical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) researchgate.netuky.edupmarketresearch.com. The modification of the pyrene core with different functional groups allows for fine-tuning of these properties, influencing factors like charge transport and light emission efficiency researchgate.netacs.org.

Pyrene derivatives are also actively researched for their potential in bioimaging and theranostics, often leveraging the concept of aggregation-induced emission (AIE) mdpi.com. These materials become highly emissive in aggregated states, which is advantageous for imaging in biological environments where aggregation might occur mdpi.com. Furthermore, pyrene-based probes are being developed for the selective detection of various analytes, including metal ions bohrium.commdpi.comrsc.org.

Evolution of Pyrene Research: Historical Context and Emerging Trends

The study of pyrene has a long history, dating back to its discovery in coal tar in 1837 by Laurent uky.edu. The name "pyrene," derived from the Greek word for "fire," reflects its origin from the destructive distillation of organic substances uky.edu. Early research focused on its isolation and synthesis, with methods for preparation being developed throughout the early to mid-20th century uky.edu. Theodor Förster's report on the observation of intermolecular excimers in a pyrene solution in 1954 marked a pivotal moment, establishing pyrene as a gold standard for studying molecular microenvironments using fluorescence uky.edu.

The past few decades have seen a significant increase in interest in pyrene, particularly driven by advancements in materials science and organic electronics uky.edu. Emerging trends in pyrene research include the development of novel pyrene derivatives with enhanced and specific photophysical properties through precise chemical functionalization and molecular architecture design researchgate.netacs.org. Research is actively exploring the relationship between the molecular structure of pyrene-based materials and their aggregation behavior, and how this influences their optoelectronic properties rsc.org.

Another key trend is the application of pyrene in the development of highly sensitive fluorescent probes for biological and environmental sensing pmarketresearch.comrsc.orgrsc.org. This includes the design of probes that exhibit ratiometric signaling or aggregation-induced emission for improved detection and imaging capabilities mdpi.commdpi.com. The use of pyrene-based materials in metal-organic frameworks (MOFs) is also an active area of research, leveraging pyrene's fluorescence properties for sensing and other applications within these porous structures rsc.org. Furthermore, studies are investigating the fundamental photophysical processes of pyrene and its derivatives, including excimer formation kinetics and the influence of substituents on fluorescence quantum yields mdpi.comacs.orgscirp.org.

The continued exploration of pyrene's unique properties and the development of new synthetic methodologies for its functionalization are driving its expanding role in diverse areas of advanced chemical research mdpi.comorgsyn.org.

Data Table:

| Property | Value | Source/Context |

| Molecular Formula | C₁₆H₁₀ | algoreducation.comnih.gov |

| Molecular Weight | 202.25 g/mol | nih.govfishersci.ca |

| Density | 1.27 g/cm³ at 73.4 °F | nih.gov |

| Melting Point | 156 °C | algoreducation.com |

| Boiling Point | 393 °C | algoreducation.com |

| Fluorescence Emission | ~375, 379, 385, 395, 410 nm (monomer) | nih.govnih.gov |

| Excimer Emission | ~460 nm (broad, unstructured band) | wikipedia.orgnih.govnih.gov |

| Fluorescence Lifetime | 40-60 ns (excimer-based probes) | mdpi.com |

| Fluorescence Quantum Yield (ethanol, 293 K) | 0.65 | wikipedia.org |

| Excimer Formation Discovery | 1954 (Theodor Förster) | wikipedia.orguky.edu |

Structure

3D Structure

Properties

CAS No. |

1228182-40-8 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

218.133 g/mol |

IUPAC Name |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |

InChI Key |

BBEAQIROQSPTKN-BZDICNBSSA-N |

impurities |

... The usual contaminant which gives it a yellow color is tetracene. |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Isomeric SMILES |

[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

boiling_point |

759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |

Color/Form |

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |

density |

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |

flash_point |

>200.0 °C (>392.0 °F) |

melting_point |

313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |

physical_description |

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |

Related CAS |

41496-25-7 17441-16-6 |

solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |

vapor_pressure |

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies of Pyrene

Regioselective Functionalization Approaches

Achieving regioselectivity in pyrene (B120774) functionalization is crucial for synthesizing specific derivatives. Various approaches have been developed to control substitution patterns.

Direct C–H Activation and Functionalization

Direct C–H activation has emerged as a powerful tool for functionalizing aromatic systems, including pyrene, allowing for the direct introduction of functional groups onto the C–H bonds. This method can offer improved atom economy compared to traditional methods that require pre-functionalized substrates. Recent advances in transition metal-catalyzed C–H activation have enabled the functionalization of different positions on the pyrene core researchgate.netmdpi.com.

Directing Group-Assisted Functionalization

Directing groups play a significant role in controlling regioselectivity in C–H functionalization reactions. By coordinating to a metal catalyst, a directing group can bring the catalyst into proximity with a specific C–H bond, facilitating its activation and subsequent functionalization. This strategy has been successfully applied to the pyrene core to achieve site-selective functionalization, including at the relatively inaccessible K-region C10 position researchgate.netmdpi.com. For instance, a bidentate picolinamide (B142947) directing group has been used in Pd(II)-catalyzed C–H arylation and alkylation at the C10 position of N-(pyren-1-yl)picolinamide, yielding C1- and C10-disubstituted pyrene scaffolds mdpi.com. The directing group can often be removed after the functionalization reaction mdpi.com.

Halogenation Strategies (e.g., Bromination, Chlorination)

Halogenation is a common method for functionalizing pyrene, primarily occurring at the more reactive 1-, 3-, 6-, and 8-positions via electrophilic aromatic substitution mdpi.comrsc.org. The specific reaction conditions and choice of brominating or chlorinating agent can influence the degree and regioselectivity of halogenation.

Bromination: Treatment of pyrene with bromine typically leads to bromination at the 1-, 3-, 6-, and 8-positions, yielding corresponding products rsc.orgmdpi.com. For example, bromination of pyrene with bromine in nitrobenzene (B124822) at elevated temperatures can yield 1,3,6,8-tetrabromopyrene (B107014) in high yields nih.gov. Monobromination at the 1-position has also been reported using specific conditions nih.gov. Mixtures of 1,6- and 1,8-dibromopyrenes can be obtained and separated mdpi.comnih.gov.

Chlorination: Chlorination of pyrene can also be achieved. Polyhalogenated pyrenes, such as tetrachloro- and hexachloropyrenes, can be produced using halogenating agents in aqueous media google.com.

Halogenated pyrenes, particularly bromopyrenes, are valuable intermediates for further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings rsc.orgresearchgate.netcapes.gov.br.

Table 1: Examples of Pyrene Halogenation Products

| Halogenation Product | Positions Functionalized | Typical Reagents/Conditions | References |

| 1-Bromopyrene | 1 | Br₂ in CCl₄ | nih.gov |

| 1,6-Dibromopyrene | 1, 6 | Br₂ in CCl₄, separation by crystallization | mdpi.comnih.gov |

| 1,8-Dibromopyrene | 1, 8 | Br₂ in CCl₄, separation by crystallization | mdpi.comnih.gov |

| 1,3,6-Tribromopyrene | 1, 3, 6 | Elemental bromine in nitrobenzene from dibromopyrene mixture | mdpi.com |

| 1,3,6,8-Tetrabromopyrene | 1, 3, 6, 8 | Br₂ in nitrobenzene, heating | nih.gov |

| Tetrachloropyrenes | Various | Chlorinating agents in aqueous medium | google.com |

| Hexachloropyrenes | Various | Chlorinating agents in aqueous medium | google.com |

Borylation and Other Electrophilic Substitutions

Borylation of pyrene provides versatile intermediates for the synthesis of a wide range of pyrene derivatives through subsequent cross-coupling reactions rsc.orgresearchgate.netcapes.gov.br. While electrophilic aromatic substitution typically favors the 1, 3, 6, and 8 positions, selective borylation at the less reactive 2 and 7 positions has been achieved using specific catalytic systems rsc.orgresearchgate.netcapes.gov.bracs.org.

Borylation: Iridium-catalyzed C–H borylation has been shown to regioselectively functionalize pyrene at the 2- and 7-positions rsc.orgresearchgate.netcapes.gov.bracs.org. For example, direct C–H borylation of pyrene with an iridium-based catalyst can yield 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene (where Bpin is pinacolato boron) researchgate.netcapes.gov.br. These borylated products can then be transformed into various derivatives, including those with halide, hydroxyl, or triflate functionalities, or used in cross-coupling reactions researchgate.netcapes.gov.br. Lewis base-directed electrophilic aromatic borylation has also been explored for regioselective functionalization nih.gov.

Other Electrophilic Substitutions: While the 1, 3, 6, and 8 positions are most reactive towards SEAr, bulky electrophiles can be directed to the 2 and 7 positions rsc.orgrsc.org. Formylation and acetylation of pyrene, often catalyzed by Lewis acids, can occur at both the active sites and the K-region depending on the conditions worktribe.comscholarsportal.info. For instance, Lewis acid-catalyzed formylation can selectively functionalize the K-region worktribe.com.

Indirect Synthetic Pathways for Pyrene Derivatives

Indirect methods are often employed to access pyrene derivatives with substitution patterns that are difficult to obtain through direct functionalization, particularly at the 2, 7, and K-region positions uky.edursc.orgrsc.orgresearchgate.net. These approaches typically involve multi-step syntheses.

Approaches via Reduced Pyrene Intermediates

One significant indirect strategy involves the reduction of pyrene to a tetrahydropyrene intermediate, such as 4,5,9,10-tetrahydropyrene (B1329359) uky.edursc.org. The reactivity of these reduced intermediates towards electrophilic aromatic substitution is altered, allowing for functionalization at positions that are less reactive in the fully aromatic pyrene system, such as the 2 and 7 positions uky.edursc.org. Following functionalization of the reduced intermediate, an aromatization step is performed to restore the pyrene core uky.edursc.org. This method provides a route to pyrene derivatives with substitution at the 2 and 7 positions, as well as the K-region (4, 5, 9, 10 positions) rsc.org. For example, the tetrahydropyrene approach allows the preparation of pyrene derivatives substituted on their K-region if a subsequent re-aromatisation step with an oxidant like o-chloranil or DDQ is applied rsc.org.

Table 2: Indirect Synthesis via 4,5,9,10-Tetrahydropyrene

| Step | Transformation | Key Outcome | References |

| 1. Reduction of Pyrene | Pyrene to 4,5,9,10-Tetrahydropyrene | Shifts reactivity for subsequent SEAr | uky.edursc.org |

| 2. Electrophilic Substitution | Functionalization of Tetrahydropyrene | Access to 2, 7, and K-region positions | uky.edursc.org |

| 3. Aromatization | Tetrahydropyrene derivative to Pyrene derivative | Restores aromaticity, yields substituted pyrene | uky.edursc.org |

Other indirect methods include transannular ring closures and cyclizations of biphenyl (B1667301) intermediates rsc.orgrsc.orgresearchgate.net. The synthesis of 2-bromopyrene, an important intermediate, can be achieved through methods involving 1-amino-2-bromopyrene via diazotization and deamination, offering a higher yield and purity compared to multi-step hydrogenation-bromination-aromatization routes google.com.

Cyclization Reactions of Precursor Molecules

Indirect methods for synthesizing substituted pyrenes often involve the cyclization of precursor molecules. One such approach is the tetrahydropyrene (THPy) method, where pyrene is reduced to 4,5,9,10-tetrahydropyrene. rsc.org This reduction alters the reactivity, directing electrophilic aromatic substitutions to the 2 and 7 positions, which are less accessible in native pyrene. rsc.org Subsequent re-aromatization of the THPy derivative yields pyrene substituted at these positions. rsc.org

Another strategy involves transannular ring closures and cyclizations of biphenyl intermediates. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can lead to THPy. rsc.org Additionally, the synthesis of pyrene derivatives with fused aromatic rings can be achieved through cyclization reactions of appropriately substituted precursors. For example, 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, obtained from the Friedel-Crafts alkylation of hexahydropyrene (HHPy), can undergo Wolff-Kishner decarboxylation followed by cyclization and oxidation to yield benzo[e]pyrene. rsc.org Fused rings involving position 2 of pyrene can also be constructed by attaching a functionalized chain to position 1 of native pyrene, followed by hydrogenation to the THPy analogue and subsequent cyclization. rsc.org

K-Region Functionalization of Pyrene

The K-region of pyrene refers to the 4,5- and 9,10-bonds, which exhibit a considerable degree of double bond character. rsc.org Functionalization at these positions is of particular interest due to the unique electronic and photophysical properties of the resulting derivatives. researchgate.net While generally less reactive than the 1, 3, 6, and 8 positions towards electrophilic substitution, K-region functionalization can be achieved through specific strategies. mdpi.comresearchgate.networktribe.com

One approach involves the modification of reduced pyrene derivatives, such as tetrahydropyrene (THPy). rsc.org The reactivity of THPy can be directed towards the K-region under certain conditions. rsc.org Subsequent re-aromatization yields pyrene derivatives substituted in the K-region. rsc.org For example, 4-bromo-, 4-acetyl-, and 4-nitropyrene (B1202641) have been prepared following this synthetic route. rsc.org

Direct synthetic approaches to functionalize the pyrene core at the K-region include Lewis acid-catalyzed formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation reactions at the 4, 5, 9, and 10 positions have also been employed to obtain various functionalized pyrenes. mdpi.comfigshare.com Pyrene-4,5-dione (B1221838) and pyrene-4,5,9,10-tetraone, obtained through oxidation, can serve as key intermediates for generating diverse K-region functionalized pyrenes and related fused systems. researchgate.netfigshare.comuni-freiburg.de Olefination reactions of pyrene-4,5-dione have been used to synthesize K-region functionalized pyrene derivatives like 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org

Transition metal-catalyzed C–H activation has also emerged as a valuable tactic for site-selective functionalization, including at the relatively inaccessible K-region C10 position. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation assisted by a bidentate directing group have been reported for functionalizing the C10 position of N-(pyren-1-yl)picolinamide. mdpi.com

Design and Synthesis of Pyrene-Fused Aromatic Systems

The design and synthesis of pyrene-fused aromatic systems, where additional aromatic rings are annulated to the pyrene core, is an active area of research aimed at creating materials with extended π-conjugation and tailored electronic properties. researchgate.netnih.gov

Pyrene-fused acenes and azaacenes are classes of compounds where linear or angularly fused benzene (B151609) or aza-substituted rings are appended to the pyrene core. These systems are of interest for their potential applications in organic electronics. researchgate.netuni-freiburg.denih.gov

Synthetic methods for pyrene-fused acenes and azaacenes often involve the use of key synthons, such as dienes and ynes of varying lengths. researchgate.netnih.gov The "clean reaction" strategy has been applied for the preparation of pyrene-fused acenes. researchgate.netnih.gov

Pyrene-fused azaacenes, featuring pyrazine (B50134) rings fused with aromatic systems, have garnered attention due to their enhanced stability compared to linear acenes and their relatively straightforward synthesis. figshare.comuni-freiburg.de A common approach to prepare pyrene-fused azaacenes starts from the oxidation of pyrene to pyrene-4,5-dione or pyrene-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketones and tetraketones can then undergo cyclocondensation reactions with ortho-phenylenediamines or tetraaminobenzene derivatives to form the fused azaacene systems. figshare.comuni-freiburg.de For example, novel pyrene-fused azaacenes have been synthesized starting from 1,3-dibromo-7-tert-butylpyrene-4,5,9,10-tetraone through condensation with 1,2-diamine followed by Suzuki cross-coupling. figshare.com

The insertion of pyrene units into N-heteroacenes is an effective strategy to extend their length and improve solubility, leading to pyrene-fused N-heteroacenes. acs.org Three-dimensional pyrene-fused N-heteroacenes with significant diameters have been synthesized using iterative condensation reactions between tert-butyl pyrene tetraketone and diamine derivatives. acs.org

The synthesis of pyrene-fused poly-aromatic regioisomers, where the arrangement of fused rings around the pyrene core differs, allows for the tuning of electronic and optical properties. nih.govmdpi.com These compounds are being investigated for their luminescent and semiconducting characteristics. nih.govmdpi.com

Regioisomeric pyrene-containing π-conjugated polyaromatic systems have been synthesized using methods such as Suzuki-Miyaura cross-coupling in tandem with Scholl oxidative cyclodehydrogenation reactions. nih.govmdpi.com Starting from dibromopyrene precursors with different substitution patterns, such as 1,8- and 1,6-dibromopyrene, different regioisomers can be obtained. nih.govmdpi.com For example, this approach has been used to synthesize 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene regioisomers from 1,8- and 1,6-dibromopyrene, respectively. nih.govmdpi.com These regioisomers can exhibit different properties, such as variations in absorption and emission spectra and self-assembly behavior. nih.govmdpi.com

Controlled Synthesis of Pyrene-Based Macromolecules and Oligomers

The controlled synthesis of pyrene-based macromolecules and oligomers is essential for creating materials with well-defined structures and properties for applications in organic electronics and other fields. uky.eduresearchgate.net Obtaining well-defined di-substituted pyrene building blocks is crucial for the controlled synthesis of linear or cyclic oligomers and polymers. uky.edu

Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are common methods used to prepare substituted pyrenes that can serve as monomers for polymerization. uky.edu The ease of preparation of mono- and tetra-substituted pyrenes facilitates their incorporation into different molecular architectures. uky.edu However, the selective preparation of di-substituted pyrenes can be more challenging but is highly required for constructing linear and cyclic structures. uky.edu

Pyrene units have been incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, pyrene-based conjugated copolymers have been synthesized for organic photovoltaic devices. mdpi.com Direct arylation has been employed as a strategy for accessing multi-diketopyrrolopyrrole (DPP)-based oligomers with pyrene cores. acs.org Palladium-catalyzed dehydrohalogenative coupling of mono-capped DPPs with multi-bromo-pyrene allows for the installation of DPP units onto the pyrene core, yielding oligomers with defined structures. acs.org

Pyrene-functionalized oligonucleotides (PFOs) represent another class of pyrene-based macromolecules, where pyrene moieties are attached to nucleic acid scaffolds. nih.gov These conjugates are synthesized by linking pyrene to nucleosides at different positions (nucleobase or sugar moiety) using various chemical methods. nih.gov

| Compound Name | PubChem CID |

| Pyrene | 996 |

| 4,5,9,10-Tetrahydropyrene | 14677 |

| Benzo[e]pyrene | 9272 |

| Pyrene-4,5-dione | 73398 |

| Pyrene-4,5,9,10-tetraone | 163031 |

| 1,8-Dibromopyrene | 3034693 |

| 1,6-Dibromopyrene | 3034692 |

| 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene (Generic) | N/A |

| 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene (Generic) | N/A |

| 1,3-Dibromo-7-tert-butylpyrene-4,5,9,10-tetraone (Generic) | N/A |

| 5-(Dibromomethylene)pyren-4(5H)-one (Generic) | N/A |

| 5-(1,3-Dithiol-2-ylidene)pyren-4(5H)-one (Generic) | N/A |

| N-(pyren-1-yl)picolinamide (Generic) | N/A |

| 2,2′-Divinylbiphenyl | 269611 |

| 1,2,3,6,7,8-Hexahydro-γ-oxo-4-pyrenebutanoic acid (Generic) | N/A |

| 4-Bromopyrene | 3034691 |

| 4-Acetylpyrene | 138447 |

| 4-Nitropyrene | 10117 |

Note: PubChem CIDs for generic or complex structures were not available and are marked as N/A.##

Pyrene, a prominent polycyclic aromatic hydrocarbon (PAH), is extensively utilized across various scientific disciplines owing to its distinctive electronic and photophysical attributes. rsc.orgmdpi.comresearchgate.net Its rigid, extended π-system and notable fluorescence properties, including a long fluorescence lifetime and sensitivity to environmental polarity, make it a valuable core structure for designing functional materials. rsc.orgresearchgate.net Despite its utility, direct electrophilic substitution of pyrene often suffers from limited regioselectivity, primarily occurring at the 1, 3, 6, and 8 positions. rsc.org To overcome this limitation and enable functionalization at less reactive sites, such as the 2, 7, and K-region positions (4, 5, 9, and 10), a variety of indirect synthetic methodologies and functionalization strategies have been developed. rsc.orgresearchgate.netrsc.org

Cyclization Reactions of Precursor Molecules

Indirect synthetic routes frequently employ the cyclization of carefully designed precursor molecules to construct the pyrene core or introduce substituents at specific positions. A key strategy involves the use of reduced pyrene intermediates, such as 4,5,9,10-tetrahydropyrene (THPy). rsc.org The hydrogenation of pyrene to THPy alters its reactivity profile, rendering the 2 and 7 positions more susceptible to electrophilic aromatic substitution compared to native pyrene. rsc.org Subsequent dehydrogenation of the functionalized THPy derivative restores the aromaticity, yielding pyrene substituted at the 2 and/or 7 positions. rsc.org

Transannular ring closures and cyclizations of biphenyl derivatives also serve as effective methods for pyrene synthesis. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can afford THPy, a precursor to pyrene. rsc.org Furthermore, cyclization reactions are instrumental in the synthesis of pyrene derivatives featuring fused aromatic rings. The Friedel-Crafts alkylation of hexahydropyrene (HHPy) can produce intermediates like 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, which can then undergo cyclization and oxidation steps, such as Wolff-Kishner decarboxylation, to form fused systems like benzo[e]pyrene. rsc.org The construction of new rings fused to the pyrene core at positions 1 and 2 can be achieved by introducing a functionalized chain at the 1-position of pyrene, followed by hydrogenation to the THPy analogue and subsequent cyclization directed to the 2-position. rsc.org

K-Region Functionalization of Pyrene

The K-region of pyrene, encompassing the 4,5- and 9,10-bonds, is characterized by a higher degree of double bond character. rsc.org Functionalization at these positions is particularly interesting for tuning the electronic and photophysical properties of pyrene derivatives. researchgate.net Although less reactive towards typical electrophilic substitution than the 1, 3, 6, and 8 positions, targeted strategies have been developed for K-region functionalization. mdpi.comresearchgate.networktribe.com

One approach involves leveraging the reactivity of reduced pyrene forms like THPy, where conditions can be tuned to favor substitution at the K-region prior to re-aromatization. rsc.org This indirect method has been successfully applied to synthesize K-region substituted pyrenes such as 4-bromo-, 4-acetyl-, and 4-nitropyrene. rsc.org

Direct functionalization at the K-region can be achieved through Lewis acid-catalyzed reactions, including formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation of pyrene is another significant route to access K-region functionalized derivatives, yielding key intermediates like pyrene-4,5-dione and pyrene-4,5,9,10-tetraone. researchgate.netfigshare.comuni-freiburg.de These oxidized species serve as versatile precursors for further transformations, including olefination reactions, which have been used to synthesize derivatives such as 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org

Recent advancements in transition metal-catalyzed C–H activation have provided new avenues for site-selective K-region functionalization. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation directed by a bidentate group have demonstrated the ability to functionalize the C10 position of pyrene derivatives like N-(pyren-1-yl)picolinamide. mdpi.com

Design and Synthesis of Pyrene-Fused Aromatic Systems

The creation of pyrene-fused aromatic systems, involving the annulation of additional aromatic rings onto the pyrene core, is a crucial strategy for extending the π-conjugation and modulating the electronic and optical properties of pyrene-based materials. researchgate.netnih.gov

Pyrene-Fused Acenes and Azaacenes

Pyrene-fused acenes and azaacenes are classes of fused polycyclic aromatic hydrocarbons where linear or angularly fused benzene (acenes) or nitrogen-containing (azaacenes) rings are integrated with the pyrene structure. These compounds are actively explored for their potential in organic electronic applications. researchgate.netuni-freiburg.denih.gov

Synthetic strategies for these fused systems often rely on the controlled coupling and cyclization of molecular precursors. Key synthons, such as dienes and ynes of varying chain lengths, are employed in the construction of the extended aromatic frameworks. researchgate.netnih.gov The "clean reaction" approach has been highlighted as a method for preparing pyrene-fused acenes. researchgate.netnih.gov

Pyrene-fused azaacenes, characterized by the presence of fused pyrazine rings, offer enhanced stability compared to their linear acene counterparts and are often more synthetically accessible. figshare.comuni-freiburg.de A common synthetic entry point involves the oxidation of pyrene to pyrene-4,5-dione or pyrene-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketone and tetraketone intermediates can then undergo cyclocondensation reactions with ortho-phenylenediamines or related tetraaminobenzene derivatives to form the fused azaacene structures. figshare.comuni-freiburg.de For instance, novel pyrene-fused azaacenes have been synthesized through the condensation of 1,3-dibromo-7-tert-butylpyrene-4,5,9,10-tetraone with 1,2-diamine, followed by Suzuki cross-coupling. figshare.com

The incorporation of pyrene units into N-heteroacenes is an effective method to extend the length of these structures and improve their solubility, leading to the formation of pyrene-fused N-heteroacenes. acs.org Iterative condensation reactions utilizing tert-butyl pyrene tetraketone and diamine derivatives have enabled the synthesis of three-dimensional pyrene-fused N-heteroacenes with substantial diameters. acs.org

Pyrene-Fused Poly-Aromatic Regioisomers

The synthesis of pyrene-fused poly-aromatic regioisomers, which differ in the specific arrangement of annulated rings around the pyrene core, provides a means to fine-tune the electronic and optical properties of the resulting materials. nih.govmdpi.com These regioisomers are being investigated for their potential as luminescent and semiconducting materials. nih.govmdpi.com

Synthetic routes to these regioisomeric systems often combine coupling reactions with subsequent cyclodehydrogenation. The Suzuki-Miyaura cross-coupling reaction in tandem with Scholl oxidative cyclodehydrogenation has been successfully applied to synthesize regioisomeric pyrene-containing π-conjugated polyaromatic systems. nih.govmdpi.com By starting with different dibromopyrene precursors, such as 1,8- and 1,6-dibromopyrene, researchers can access distinct regioisomers. nih.govmdpi.com This methodology has been used to prepare regioisomers like 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene from 1,8- and 1,6-dibromopyrene, respectively. nih.govmdpi.com These regioisomeric structures can exhibit variations in their photophysical properties, including differences in absorption and emission wavelengths, as well as their self-assembly behavior. nih.govmdpi.com

Controlled Synthesis of Pyrene-Based Macromolecules and Oligomers

The ability to synthesize pyrene-based macromolecules and oligomers with precise control over their structure is vital for developing functional materials for organic electronics and other advanced applications. uky.eduresearchgate.net A key challenge in this area is the controlled synthesis of well-defined di-substituted pyrene building blocks, which are essential for constructing linear or cyclic oligomeric and polymeric structures. uky.edu

Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are widely used to prepare substituted pyrene monomers suitable for polymerization. uky.edu While mono- and tetra-substituted pyrenes are relatively accessible, the selective synthesis of di-substituted pyrenes, crucial for controlled polymerization, requires more sophisticated approaches. uky.edu

Pyrene units have been successfully incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, pyrene-based conjugated copolymers have been synthesized and explored for their application in organic photovoltaic devices. mdpi.com Direct arylation, a facile and atom-efficient synthetic strategy, has been employed to synthesize multi-diketopyrrolopyrrole (DPP)-based oligomers featuring pyrene cores. acs.org This method involves palladium-catalyzed dehydrohalogenative coupling of mono-capped DPP units with multi-bromo-pyrene precursors, allowing for the controlled attachment of DPP units to the pyrene core and the formation of well-defined oligomeric structures. acs.org

Pyrene-functionalized oligonucleotides (PFOs) represent another class of pyrene-based macromolecules, created by attaching pyrene moieties to nucleic acid scaffolds. nih.gov The synthesis of PFOs involves linking pyrene to nucleosides at different positions, such as the nucleobase or sugar moiety, using specific chemical coupling methods. nih.gov

Advanced Photophysical Properties of Pyrene and Its Derivatives

Fundamental Photophysics of the Pyrene (B120774) Chromophore

The fundamental photophysics of pyrene involve the absorption of light, excitation to higher energy states, and subsequent relaxation processes, including fluorescence emission. ubc.canih.gov

Excited State Dynamics and Energy Landscapes

Upon excitation, a ground state pyrene molecule (M) is promoted to an excited singlet state (M*). psu.edunih.gov The decay of this excited state leads to the characteristic monomer emission spectrum. nih.gov The excited-state dynamics of pyrene can be complex, involving rapid internal conversion between different electronic states. Studies using ultrafast spectroscopic techniques have revealed that relaxation from higher excited states can occur through a cascade of electronic states, mediated by conical intersections, eventually populating the lowest long-living excited state. escholarship.org The efficiency of this population transfer can depend on the kinetic energy deposited into specific vibrational modes. escholarship.org The potential energy surface (PES) of pyrene and its dimers plays a critical role in determining the excited-state dynamics and the pathways for relaxation. mdpi.comresearchgate.net

Vibronic Structure Analysis of Emission Spectra

The fluorescence emission spectrum of pyrene in dilute solutions is characterized by a well-defined vibronic structure, typically showing five major bands with peaks around 375, 379, 385, 395, and 410 nm. nih.govnih.gov These bands correspond to transitions from the lowest excited singlet state to different vibrational levels of the ground electronic state. nih.gov The relative intensities of these vibronic bands are sensitive to the polarity of the pyrene's microenvironment, making it a useful probe for studying local environmental properties. nih.govresearchgate.net For instance, the ratio of the intensities of the first (around 375 nm) and third (around 385 nm) vibronic bands is often used as an indicator of solvent polarity. nih.govresearchgate.net The emission spectrum of pyrene does not perfectly mirror its absorption spectrum, indicating differences between the absorbing and emitting electronic states. rsc.org

Excimer Formation and Aggregation Phenomena

A distinctive feature of pyrene photophysics is its ability to form an excited-state dimer, known as an excimer, which exhibits a broad, red-shifted emission band compared to the monomer fluorescence. nih.govpsu.edu

Mechanisms of Excimer Formation

Excimer formation in pyrene typically occurs when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. psu.edunih.govresearchgate.net This interaction requires sufficient spatial proximity between the two molecules. nih.govresearchgate.net The process can be described by a kinetic scheme involving the excitation of a monomer (M) to M, followed by the reversible formation of the excimer (E) from M* and a ground-state monomer (M): M + hν → M; M + M ⇌ E. psu.edu The excimer then decays to two ground-state monomers, emitting a photon (E → M + M + hν') or through non-radiative pathways. psu.edu While collisional encounters are a primary mechanism for excimer formation in solution, studies in confined environments like membranes suggest that excimer formation can also arise from pre-aggregated pyrene molecules through a static mechanism. nih.gov Ultrafast dynamics studies on pyrene dimers have revealed distinct excimer formation pathways mediated by intermolecular conical intersections. rsc.orgmdpi.com These pathways can involve initial relaxation close to the Franck-Condon geometry or large amplitude oscillations along specific molecular coordinates. rsc.org

Aggregation-Induced Emission (AIE) Properties

Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ), some pyrene-based systems exhibit aggregation-induced emission (AIE). iucr.orgrsc.orgresearchgate.net This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. iucr.orgrsc.org While pyrene itself can exhibit ACQ due to its planar structure facilitating π-π stacking induced quenching, modifications and the design of pyrene derivatives can lead to AIE properties. rsc.orgchemrxiv.org Mechanisms contributing to AIE in pyrene-based luminogens include the restriction of intramolecular motion (RIM), which suppresses non-radiative decay pathways in the aggregated state. rsc.orgresearchgate.net Oxygen quenching at the molecular level can also contribute to weak emission in solution, with aggregation providing isolation from oxygen, leading to turn-on fluorescence in the aggregate state. chemrxiv.org The specific arrangement and interactions of pyrene units in aggregates significantly influence the AIE properties, with different substituents leading to varying aggregate structures and emission characteristics. chemrxiv.org

Influence of Concentration and Environment on Excimer/Monomer Emission

The relative intensities of monomer and excimer emission bands are strongly dependent on the concentration of pyrene and the surrounding environment. nih.govcolostate.eduresearchgate.net At low concentrations, monomer emission dominates the fluorescence spectrum. colostate.edu As the concentration increases, the probability of encounters between excited and ground-state pyrene molecules increases, leading to enhanced excimer formation and a corresponding increase in the intensity of the excimer band (typically centered around 460-480 nm) relative to the monomer bands. nih.govnih.govcolostate.eduresearchgate.net This concentration dependence of the excimer to monomer emission ratio (E/M) is a key characteristic used to probe molecular interactions and local concentration. nih.govresearchgate.net The environment, including solvent polarity and viscosity, also significantly influences the excimer formation process and the E/M ratio. colostate.eduresearchgate.net For instance, higher solvent viscosity can slow down diffusion-controlled excimer formation. colostate.edu In organized media like membranes, the E/M ratio can be related to the fluidity or lateral diffusion coefficient. researchgate.net

Data Tables

While specific quantitative data for all aspects (e.g., detailed energy landscapes with numerical values for different states and transition rates) are complex and highly dependent on the specific pyrene derivative and environment, the general trends and relative values can be illustrated.

Here's a conceptual representation of how data on the influence of concentration on emission might be presented:

| Pyrene Concentration | Monomer Emission Intensity (Arbitrary Units) | Excimer Emission Intensity (Arbitrary Units) | Excimer/Monomer Ratio (E/M) |

| Low | High | Low | Low |

| Medium | Decreasing | Increasing | Increasing |

| High | Low | High | High |

Note: This table illustrates the general trend observed with increasing pyrene concentration. Actual values would depend on the specific experimental conditions and units.

Another conceptual table illustrating the effect of solvent polarity on vibronic band intensities:

| Solvent Polarity | Intensity of Vibronic Band I (e.g., ~375 nm) | Intensity of Vibronic Band III (e.g., ~385 nm) | Ratio of Band I/Band III |

| Non-polar | Higher | Lower | Higher |

| Polar | Lower | Higher | Lower |

Note: This table illustrates a general trend related to the sensitivity of vibronic fine structure to solvent polarity. Specific band assignments and ratios can vary.

Detailed Research Findings

Research has shown that the excited-state lifetime of pyrene is relatively long (e.g., >100 ns), which facilitates the collision-dependent excimer formation process. nih.govresearchgate.netcolostate.edu Time-resolved fluorescence measurements allow for the determination of monomer and excimer lifetimes and the kinetics of excimer formation and decay. psu.educolostate.edu Studies on pyrene-labeled proteins have utilized the excimer-to-monomer emission ratio to gain insights into protein conformation and spatial proximity of labeled sites. nih.govnih.gov The design of pyrene-based molecular beacons and probes has exploited the excimer signaling mechanism for detecting nucleic acids and other biomolecules. nih.gov Furthermore, research into pyrene-based AIE systems explores strategies to overcome ACQ and utilize the enhanced emission in aggregates for applications in bioimaging and sensing. rsc.orgchemrxiv.orgnih.govnih.gov Investigations into pyrene dimers have provided detailed theoretical and experimental insights into the potential energy surfaces and dynamics governing excimer formation at a fundamental level. mdpi.comresearchgate.netrsc.org

Solvatochromism and Acidochromism Studies

Pyrene and its derivatives often exhibit solvatochromic behavior, where their fluorescence spectra shift in response to changes in solvent polarity mdpi.com. This sensitivity arises from the interaction between the molecule's excited state dipole moment and the surrounding solvent molecules. In more polar solvents, a red shift in the emission spectra is typically observed for certain pyrene-based compounds, indicating a stabilization of the excited state in polar environments mdpi.com. This solvatochromic effect makes pyrene and its derivatives useful for probing the polarity of various media, including biological systems and material interfaces fishersci.ca.

Acidochromism, a change in spectral properties upon changes in pH, can also be observed in pyrene derivatives containing functional groups that can be protonated or deprotonated mdpi.comresearchgate.net. Changes in the absorption and emission spectra upon the addition of acids or bases provide insights into the molecule's interaction with protons and its potential application as a pH sensor mdpi.comscilit.com. Studies on pyrene-based imine dimers, for instance, have demonstrated both solvatochromic fluorescence and acidochromic behavior, highlighting their potential in sensing applications mdpi.com.

Quantum Yield and Fluorescence Lifetime Modulation

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are crucial parameters that characterize the efficiency and duration of fluorescence emission. Pyrene itself exhibits a relatively high quantum yield and a long S₁ lifetime in deaerated solutions, making it a suitable fluorescent label psu.edu. For example, pyrene in deaerated cyclohexane (B81311) at room temperature has a reported Φf of 0.6 and a τf of 450 ns psu.edu. The long lifetime is particularly noteworthy for an organic dye and makes pyrene's quantum yield and lifetime sensitive to the presence of oxygen, which can act as a quencher d-nb.info.

The quantum yield and lifetime of pyrene derivatives can be significantly modulated by structural modifications, particularly through the introduction of substituents psu.edu. While the fluorescence quantum yields of pyrene derivatives can be relatively insensitive to substitution, the lifetimes can vary considerably psu.edu. The modulation of fluorescence lifetime can be achieved by controlling the rates of radiative and non-radiative decay processes acs.org. The presence of certain substituents or changes in the molecular environment can introduce or enhance non-radiative pathways, leading to a decrease in fluorescence lifetime and quantum yield acs.orgresearchgate.netrsc.org. Conversely, strategies that inhibit non-radiative decay, such as restricting molecular motion in solid matrices, can lead to increased quantum yields and longer lifetimes chemrxiv.org.

Fine-Tuning Photophysical Properties through Substitution Patterns

The strategic placement of substituents on the pyrene core provides a powerful means to fine-tune its photophysical properties acs.org. The position and electronic nature of substituents can significantly impact the absorption and emission spectra, quantum yields, and excited-state dynamics researchgate.netacs.org.

Substitution at positions 1, 3, 6, and 8 of the pyrene core has been shown to effectively modulate the allowed electronic transitions, leading to derivatives with high fluorescence quantum yields aub.edu.lb. For instance, 1,3,6,8-tetraphenylpyrene (B79053) (TPP) exhibits a significantly increased fluorescence quantum yield compared to unsubstituted pyrene, which is partly attributed to the steric inhibition of excimer formation by the bulky phenyl groups aub.edu.lb.

Studies comparing regioisomeric pyridyl–pyrene conjugates have demonstrated that the position of the pyridyl substituent influences the photophysical properties acs.org. For example, the emission spectra of 1- and 4-substituted pyrenes are similar, while 2-substituted isomers show a larger bathochromic shift researchgate.netacs.org. Furthermore, a 1,6-disubstituted compound has been reported to exhibit a near-unity emission quantum yield in solution researchgate.netacs.org. The incorporation of electron-donating and electron-accepting groups at different positions can also lead to intramolecular charge transfer (ICT) states, influencing the photophysical behavior and potentially resulting in solvatochromic or aggregation-induced emission properties figshare.comresearchgate.networktribe.com.

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to understand the impact of substitution on the electronic structure and photophysical properties of pyrene derivatives acs.orgresearchgate.netmdpi.com. These studies can reveal how substituents alter frontier molecular orbitals (HOMO and LUMO) and energy gaps, which in turn affect absorption and emission characteristics acs.orgresearchgate.net.

Photostability and Non-Radiative Decay Pathways

Pyrene, like other PAHs, can undergo photophysical and photochemical processes following light absorption. Photostability, the ability of a molecule to resist photodegradation, is a critical factor for applications in sensing, imaging, and organic electronics.

Non-radiative decay pathways are processes by which an excited molecule loses energy without emitting a photon. These pathways compete with fluorescence and reduce the fluorescence quantum yield and lifetime acs.orgrsc.org. Common non-radiative decay mechanisms include internal conversion (IC) and intersystem crossing (ISC) researchgate.net.

Studies on the photophysics of pyrene have investigated its non-radiative decay pathways. The presence of triplet excited states close in energy to the singlet excited states can facilitate intersystem crossing, leading to a decrease in fluorescence efficiency researchgate.net. Substituents, particularly those with heavy atoms or carbonyl groups, can enhance ISC researchgate.net.

Computational studies on the pyrene radical cation suggest high photostability due to the presence of accessible conical intersections, which can facilitate ultrafast non-radiative decay back to the ground state acs.org. Understanding these non-radiative pathways is essential for designing pyrene-based materials with enhanced photostability and desired fluorescence properties. Factors such as molecular structure, environmental conditions (e.g., solvent polarity, presence of oxygen), and aggregation state can influence the rates of non-radiative decay rsc.orgchemrxiv.orgworktribe.com.

Pyrene in Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

Pyrene (B120774) and its derivatives are extensively investigated for their use in organic electronic and optoelectronic devices. epa.gov The ability to chemically modify the pyrene core allows for the fine-tuning of its molecular architecture and packing, which is a critical factor in the performance of pyrene-based semiconductors. epa.gov

Pyrene-based materials are versatile components in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, and charge transporters. mdpi.comchinesechemsoc.orgacs.orgresearchgate.net Their high fluorescence quantum yields and excellent charge carrier mobility make them attractive for this application. nih.govmdpi.com

One of the key challenges in OLED technology is the development of efficient and stable blue-emitting materials. Pyrene derivatives have emerged as promising candidates for deep-blue emitters due to their intrinsic luminescence. rsc.org However, the strong π-π stacking of planar pyrene molecules in the solid state can lead to the formation of excimers, which causes a redshift in the emission spectrum, often resulting in less desirable greenish-blue or green light. mdpi.com To overcome this, researchers have designed pyrene derivatives with bulky substituents or twisted molecular structures to inhibit aggregation and preserve the pure blue emission. chinesechemsoc.orgmdpi.com For instance, pyrene-benzimidazole derivatives have been synthesized to reduce intermolecular aggregation, leading to efficient pure blue photo- and electroluminescence. mdpi.com An OLED device using one such compound as a non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). mdpi.com

In addition to being emitters, pyrene derivatives are also employed as hole-transporting materials (HTMs) in OLEDs. acs.orgnih.gov A series of pyridine-appended pyrene derivatives have been developed as HTMs, with one device featuring a Py-Br layer achieving a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 27.6 cd/A. nih.gov The strong electron delocalization and fused aromatic ring system of pyrene contribute to its effectiveness as a hole transporter. acs.orgnih.gov

Furthermore, pyrene-based materials can act as host materials for phosphorescent emitters in PhOLEDs. Their high triplet energy levels allow for efficient energy transfer to the phosphorescent guest molecules.

A notable example of a high-performance blue OLED is based on 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py). A nondoped device using this material as an emitter achieved a maximum external quantum efficiency (ηext) of 8.52%, a maximum brightness of 75,687 cd/m², and showed extremely low efficiency roll-off. chinesechemsoc.org

| Pyrene Derivative | Role in OLED | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Emission Color | CIE Coordinates |

|---|---|---|---|---|---|

| PyPI-Py | Emitter | 8.52% | 75,687 | Blue | (0.15, 0.22) |

| Py-Br | HTM | 9% | 17,300 | Not specified | Not specified |

| Compound B (pyrene-benzimidazole) | Emitter | 4.3% | 290 | Pure Blue | (0.1482, 0.1300) |

| PyTAnPy | Emitter | 5.48% | Not specified | Deep-Blue | (0.15, 0.06) |

Conventional HTMs can be expensive and suffer from issues like complex synthesis and limited stability. tubitak.gov.trnih.gov Pyrene derivatives provide a cost-effective and high-performance alternative. tubitak.gov.tr Research has shown that PSCs fabricated with pyrene-based HTMs can achieve power conversion efficiencies (PCE) exceeding 22%. tubitak.gov.tr

For example, a small organic molecule named OMe-TATPyr, which is a pyrene derivative, has been reported as a highly effective HTM for PSCs. nih.gov Another study presented four pyrene derivatives that, when used as thermally evaporated, dopant-free hole-transporting layers, resulted in a PCE of 17.9% in perovskite solar cells. rsc.org These materials facilitate efficient hole injection by allowing for the tuning of the highest occupied molecular orbital (HOMO) energy level. researchgate.net The planar structure of pyrene promotes strong π-π stacking, which can enhance intermolecular interactions and improve the conductivity of the hole-transporting layer. rsc.org

Theoretical studies have also been conducted on pyrene-based oligomers, suggesting their potential as electron donor materials in bulk-heterojunction solar cells when blended with acceptor compounds like fullerene derivatives. researchgate.net

| Pyrene Derivative | Role in Solar Cell | Device Type | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| Generic Pyrene-based HTMs | HTM | PSC | >22% |

| Pyrene derivative with α-naphthylamine | HTM | PSC (dopant-free) | 17.9% |

| PDI (pyrenodiindole) | HTM | Pb-Sn PSC | Not specified |

| PDAI (pyrenodi‐(7‐azaindole)) | HTM | Pb-Sn PSC | Not specified |

Pyrene's planar fused-ring structure, which facilitates close π-π stacking and leads to high crystallinity, makes it a valuable component for organic semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net These transistors are fundamental components of modern electronics. Pyrene-based organic semiconductors have been designed and synthesized to achieve high charge carrier mobilities and on-off current ratios. acs.orgnih.gov

Researchers have developed various pyrene-based semiconductors, which can be categorized based on the role of the pyrene unit: as a terminal group, a central core, or as part of a fused system. researchgate.net A notable example is 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP), a p-type organic semiconductor that exhibits liquid crystal behavior. acs.orgnih.gov An OFET fabricated with this material demonstrated a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and an on-off current ratio of 7.6 × 10⁶. acs.orgnih.gov

Another class of materials, pyrene fused perylene (B46583) diimides, has also shown promise. rsc.org Bottom-contact OFET devices using these materials exhibited p-type mobility up to 1.13 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁸ in air. rsc.org Additionally, 1-imino nitroxide pyrene has been used as the active layer in OFETs, showing high device performance with a mobility of 0.1 cm² V⁻¹ s⁻¹ and a low operating voltage. acs.org This low operating voltage is attributed to the reduced density of charge traps due to hydrogen bonding interactions between the pyrene derivative and the SiO₂ surface. acs.org

| Pyrene Derivative | Semiconductor Type | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP) | p-type | 2.1 | 7.6 x 10⁶ |

| Pyrene fused perylene diimide | p-type | 1.13 | 10⁸ |

| 1-imino nitroxide pyrene | p-type | 0.1 | 5 x 10⁴ |

Luminescent Materials and Displays

The inherent fluorescence of pyrene makes it a valuable chromophore for a variety of luminescent materials and display technologies. nih.gov Pyrene and its derivatives are known for their strong fluorescence emission, high quantum yields, and the ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. nih.govrsc.orgresearchgate.net This property is highly sensitive to the distance and orientation between pyrene molecules, making it a useful tool for probing molecular arrangements. researchgate.net

Pyrene-based materials are widely used as fluorescent probes for the detection of metal ions, anions, and neutral molecules in chemical and biological systems. rsc.orgresearchgate.netbhu.ac.in For example, pyrene-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions in living cells. nycu.edu.tw The fluorescence of these probes can be enhanced or quenched upon binding with the target analyte. rsc.org

In the context of displays, the excimer and exciplex (excited-state complex with a different molecule) formation of pyrene can be harnessed to create thermoresponsive luminescent materials. nih.govresearchgate.net For instance, a polymer network containing a pyrene derivative encapsulated in a rotaxane structure showed a continuous switch from pyrene-pyrene excimer emission to pyrene-dimethylaniline exciplex emission with changing temperature. nih.govresearchgate.net This resulted in a monotonic change in luminescence over a wide temperature range, demonstrating its potential for visualizing thermal information. nih.govresearchgate.net

Furthermore, pyrene-substituted ethenes have been synthesized that exhibit aggregation-enhanced excimer emission. rsc.org Contrary to the typical quenching effect of excimer formation, these materials become highly emissive in the solid state with fluorescence quantum yields up to 100%. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. rsc.org

Liquid Crystalline Materials

Pyrene's rigid, planar structure makes it an excellent core for designing discotic (disk-shaped) liquid crystals. mdpi.comnih.govgoogle.com These materials can self-assemble into ordered columnar structures, which act as one-dimensional pathways for charge transport, making them promising for applications in organic electronics. nih.govvanderbilt.edu

Several pyrene-based discotic liquid crystals have been synthesized and their mesomorphic (liquid crystalline) properties investigated. nih.govvanderbilt.eduep2-bayreuth.de For example, 1,3,6,8-tetrakis(3,4,5-trisdodecyloxyphenylethynyl)pyrene forms columnar liquid crystal phases over a significant temperature range and is highly fluorescent in both solution and the condensed state. ep2-bayreuth.de The charge carrier mobility in some pyrene-based discotic liquid crystals has been measured to be in the range of 10⁻⁵ to 10⁻² cm²·V⁻¹·s⁻¹. nih.gov

In addition to discotic systems, pyrene moieties have been incorporated into bent-core molecules to create novel liquid crystalline materials. rsc.orgresearchgate.net Depending on the molecular design, these compounds can form various self-assembled structures, including columnar mesophases, physical gels, and even nanotubes. rsc.org Some of these bent-core liquid crystals exhibit excimer-like emission and can form stable glassy phases at room temperature. rsc.org The study of pyrene-based liquid crystal dimers has also revealed the formation of twist-bend nematic phases, driven by intermolecular π–π* interactions. mdpi.com

The molecular dynamics of pyrene-based discotic liquid crystals confined in nanopores have also been studied, providing insights into the self-assembly and charge transport properties of these materials at the nanoscale. rsc.org

Integration with Nanomaterials

The planar structure and π-conjugated system of pyrene facilitate strong π-π stacking interactions with various nanomaterials, such as carbon nanotubes (CNTs) and graphene. This non-covalent functionalization allows for the integration of pyrene's unique photophysical properties with the exceptional electronic and mechanical properties of these nanomaterials.

Pyrene-functionalized CNTs and graphene have been explored for applications in sensors, electronics, and composite materials. The pyrene moiety acts as an "anchor" that attaches to the surface of the nanomaterial without disrupting its intrinsic electronic structure. This interaction can be used to disperse CNTs and graphene in various solvents and polymer matrices.

Furthermore, pyrene derivatives can be used to modify the surface of nanoparticles, creating hybrid materials with tailored optical and electronic properties. For instance, pyrene-based fluorescent porous organic polymers have been synthesized for the detection of pesticides. nih.gov These materials exhibit strong fluorescence that can be quenched upon interaction with the target molecules, providing a sensitive detection mechanism. nih.gov The porous structure of these polymers provides a large surface area for analyte interaction, leading to a rapid and sensitive response. nih.gov

Functionalization of Carbon Nanotubes and Graphene

The integration of pyrene and its derivatives with carbon nanotubes (CNTs) and graphene is a prominent area of research, primarily leveraging non-covalent functionalization. This method is advantageous as it preserves the intrinsic electronic and mechanical properties of the carbon nanomaterials, which can be compromised by covalent modification methods that alter their sp² hybridization. mdpi.comfrontiersin.org The functionalization is predominantly achieved through π-π stacking interactions, where the planar aromatic structure of pyrene strongly adsorbs onto the graphitic surface of CNTs and graphene. mdpi.comacs.orgresearchgate.net

This non-covalent attachment serves several key purposes. A major challenge in the application of CNTs and graphene is their tendency to aggregate into bundles or restack due to strong van der Waals forces, limiting their solubility and processability in various solvents. frontiersin.orgbeilstein-journals.org Pyrene derivatives, featuring the pyrene moiety as an anchor and other functional groups as tails, act as effective dispersing agents. For instance, pyrene-end-functionalized poly(L-lactide) has been demonstrated to significantly improve the dispersion of multi-walled carbon nanotubes (MWCNTs) within a poly(L-lactide) matrix, leading to enhanced mechanical properties. nih.govresearchgate.net Similarly, pyrene-1-boronic acid has been used as a stabilizer to create homogeneous colloidal suspensions of few-layer graphene in N,N-Dimethylformamide (DMF). scientific.net

The photophysical properties of these composites are also a subject of intense study. When pyrene is tethered to CNTs, its excited state is significantly quenched. This quenching occurs through two competing pathways: the formation of "intramolecular" excimers between adjacent pyrene units and energy transfer to the carbon nanotube. acs.org The efficiency of these processes can be influenced by the length of the tether connecting the pyrene to the nanotube, with longer, more flexible tethers favoring excimer formation over energy transfer. acs.org This tunability of photophysical properties opens avenues for applications in sensing and optoelectronics.

Research has also explored the use of these functionalized materials in biosensing. Pyrene derivatives serve as a molecular linker to immobilize biomolecules onto CNT surfaces while maintaining the nanotubes' electrical capabilities. mdpi.com For example, biotinylated pyrene derivatives have been used to functionalize single-walled carbon nanotubes (SWCNTs) for the construction of glucose biosensors, where avidin (B1170675) and biotin-labeled glucose oxidase are subsequently attached through affinity interactions. mdpi.com

| Pyrene Derivative | Carbon Nanomaterial | Key Research Finding | Application |

|---|---|---|---|

| Pyrene-end-functionalized poly(L-lactide) (py-end-PLLA) | Multi-walled Carbon Nanotubes (MWCNTs) | Enhanced dispersion of MWCNTs in a PLLA matrix, leading to improved Young's modulus. nih.govresearchgate.net | Polymer nanocomposites, Bone tissue engineering nih.govresearchgate.net |

| Pyrene-1-boronic acid | Few-layer Graphene | Acted as a stabilizer for graphene in DMF, enabling the fabrication of transparent conducting films. scientific.net | Transparent conductive films scientific.net |

| Pyrene-endcapped Tetraphenylethene (TPEP) | Reduced Graphene Oxide (rGO) | Produced a dispersible rGO-TPEP material with an enhanced aggregation-induced emission (AIE) effect. frontiersin.org | Chemical sensing (explosive detection) frontiersin.org |

| Biotinylated pyrene derivatives | Single-walled Carbon Nanotubes (SWCNTs) | Enabled non-covalent immobilization of avidin and biotin-labeled glucose oxidase for biosensor construction. mdpi.com | Electrochemical biosensors mdpi.com |

Hybrid Pyrene-Nanoparticle Composites

Pyrene and its derivatives are utilized to modify the surfaces of various nanoparticles, creating hybrid composites with tailored optical, catalytic, and assembly properties. The pyrene moiety typically acts as a surface anchor through π-π interactions or as a functional part of a ligand that covalently binds to the nanoparticle surface. These hybrid materials combine the unique characteristics of pyrene, such as its fluorescence and excimer formation, with the properties of the inorganic nanoparticles.

One area of significant research is the tuning of the optical properties of pyrene by immobilizing it on nanoparticle surfaces. For instance, phosphonic acid functionalized pyrene derivatives have been shown to self-assemble on alumina (B75360) nanoparticle surfaces, forming defined core-shell hybrids. researchgate.netscispace.com The fluorescence emission of these composites can be controlled by the molecular mixing ratio of the pyrene derivative with other ligands, resulting in monomer emission, excimer emission, or a combination of both. researchgate.netscispace.com This allows for the creation of multifunctional surfaces with tunable emission colors. researchgate.net Similarly, pyrene-decorated polymer nano-objects, synthesized via polymerization-induced self-assembly (PISA), have been used to study the influence of nanoparticle morphology (e.g., spheres, worms, vesicles) on the photoluminescent behavior, with the ratio of excimer to monomer emission intensity changing with the particle's surface curvature. manchester.ac.ukfigshare.com

Pyrene-functionalized ligands are also employed to control the synthesis and assembly of metallic nanoparticles. Gold nanoparticles have been successfully functionalized with pyrene-thiol derivatives. rsc.org These pyrene-capped gold nanoparticles exhibit better dispersity in a pyrene derivative matrix compared to nanoparticles capped with standard alkanethiols, which is attributed to the favorable π-π interactions between the pyrene units. rsc.org In another approach, a pyrene fluorophore connected to a nucleobase spacer was used to functionalize gold nanoparticles, resulting in a material that displays inherent photoluminescence and pyrene excimer emission, indicating a close-packed arrangement of pyrene on the gold surface. rsc.org

In the field of catalysis, pyrene-thiol ligands have been used to modify the surface environment of palladium (Pd) nanoparticles supported on carbon black. nih.gov These modified catalysts show high efficiency and selectivity in the semihydrogenation of alkynes to alkenes. The steric hindrance from the pyrene groups on the Pd nanoparticle surface restricts substrate access, which suppresses the overhydrogenation of alkenes to alkanes. nih.gov The strong interaction between the pyrene groups and the carbon support also prevents the leaching of the modifiers and the sintering of the Pd nanoparticles, contributing to the catalyst's high stability. nih.gov

| Nanoparticle Type | Pyrene-Based Functionalization | Primary Research Focus | Key Finding |

|---|---|---|---|

| Alumina (AlOx) | Phosphonic acid functionalized pyrene derivatives | Tunable optical properties researchgate.netscispace.com | Emission can be switched between monomer and excimer by controlling the surface ligand composition. researchgate.netscispace.com |

| Gold (Au) | 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol | Controlled self-assembly rsc.org | Pyrene-functionalized Au nanoparticles showed better dispersity in a pyrene matrix due to π-π interactions. rsc.org |

| Gold (Au) | Pyrene with a nucleobase spacer | Photoluminescence behavior rsc.org | Resulting nanoparticles display inherent photoluminescence and pyrene excimer emission. rsc.org |

| Palladium (Pd) on Carbon | Pyrene-thiol derivatives (PyC12S) | Heterogeneous catalysis nih.gov | High activity and selectivity (94% alkene selectivity at 98% conversion) for alkyne semihydrogenation. nih.gov |

Pyrene-Based Metal-Organic Frameworks (MOFs)

Pyrene's unique optical and electronic properties, combined with its rigid, planar structure, make it an attractive building block for the construction of metal-organic frameworks (MOFs). scispace.comrsc.orgresearchgate.net Pyrene-based ligands, typically functionalized with coordinating groups like carboxylates or phosphonates, are used as the organic linkers that connect metal ions or clusters into extended, crystalline networks. rsc.org The incorporation of the pyrene core into the MOF structure can impart desirable features such as high surface area, specific pore sizes, and strong π-π stacking interactions. rsc.org These characteristics make pyrene-based MOFs promising materials for a variety of applications, including gas storage and separation, luminescence sensing, and photocatalysis. researchgate.netscispace.com

The synthesis of pyrene-based MOFs often involves using ligands such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), which can coordinate with metal ions like Zn(II) to form frameworks with distinct structural features. nih.gov The resulting MOFs can exhibit high water stability and permanent porosity, which are crucial for applications like carbon capture. nih.gov The extensive π-aromatic system of the pyrene core can serve as a preferential binding site for polarizable molecules like CO₂. nih.gov Computational and experimental studies have investigated how factors like pore size, the presence of open-metal sites, and framework charges influence CO₂ adsorption in these materials. nih.gov

The photophysical properties of pyrene are central to the functionality of many of these MOFs. The coordination of pyrene-based ligands with metal centers can lead to new photochemical properties not observed in the isolated pyrene molecule. rsc.org These properties are harnessed for applications in luminescence and photocatalysis. scispace.comrsc.org For example, a zirconium-pyrene MOF has been explored for its photocatalytic applications, and platinum nanoparticles have been successfully incorporated within its pores to enhance activity. liverpool.ac.uk Similarly, a new aluminum-pyrene MOF has been characterized and tested for photocatalysis as well as for CO₂ and CH₄ storage. liverpool.ac.uk The inherent fluorescence of the pyrene unit allows these MOFs to be used as luminescent sensors.

The structural versatility of pyrene-based ligands facilitates the generation of a wide range of MOF structures with diverse metal-ion coordination. rsc.org This tunability allows for the systematic design of pore size and functionality, which was demonstrated in a study of isoreticular MOFs for methane (B114726) storage. rsc.org The strong π-π interactions between the pyrene units within the framework can also enhance electron transfer efficiency, making these materials promising for heterogeneous catalysis. rsc.org

| MOF Name/System | Ligand | Metal Ion/Cluster | Key Property/Feature | Investigated Application |

|---|---|---|---|---|

| TBAPy-based MOFs | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Zn(II) | High water stability, permanent porosity, π-aromatic system for binding. nih.gov | CO₂ adsorption and separation nih.gov |

| Aluminum-pyrene MOF | Pyrene-based ligand | Al | Porous structure, photocatalytic activity. liverpool.ac.uk | Photocatalysis, CO₂ and CH₄ storage liverpool.ac.uk |

| Zirconium-pyrene MOF | Pyrene-based ligand | Zr | Photocatalytically active, amenable to Pt nanoparticle incorporation. liverpool.ac.uk | Photocatalysis liverpool.ac.uk |

| Europium-pyrene MOF | Pyrene-based ligand | Eu | Novel crystal structure. liverpool.ac.uk | Structural characterization liverpool.ac.uk |

Pyrene As a Fluorescent Probe and Sensor

Sensing Mechanisms and Design Principles

The design of pyrene-based fluorescent sensors often relies on specific mechanisms that alter the molecule's excited state dynamics or intermolecular interactions upon analyte binding. researchgate.netacs.orgescholarship.orgunina.itmyu-group.co.jp

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common sensing mechanism utilized in pyrene-based probes. researchgate.netacs.orgmyu-group.co.jp In this mechanism, an electron is transferred from a donor moiety to the excited fluorophore (pyrene), leading to non-radiative deactivation of the excited state and a decrease or quenching of fluorescence emission. worktribe.com When a target analyte binds to a recognition site linked to the pyrene (B120774) fluorophore, it can inhibit this electron transfer process. worktribe.commdpi.com This inhibition prevents the non-radiative decay, resulting in a recovery or enhancement of pyrene's fluorescence, effectively acting as a "turn-on" sensor. worktribe.commdpi.com For instance, in the detection of Cu²⁺, the binding of the ion to the ligand can prevent the PET mechanism, leading to a significant enhancement in pyrene fluorescence. worktribe.com Studies on pyrene-based Schiff base fluorophores have demonstrated PET as the sensing mechanism for detecting Sn²⁺ ions, where complexation with Sn²⁺ inhibits PET and enhances fluorescence. mdpi.com

Excimer-Monomer Switching

Excimer-monomer switching is another key sensing mechanism leveraging pyrene's ability to form excimers. researchgate.netacs.orgacs.org Pyrene exhibits distinct fluorescence emissions depending on its aggregation state. researchgate.netmdpi.com In dilute solutions, pyrene exists as monomers, emitting fluorescence typically around 370–400 nm. researchgate.netacs.orgpnas.org At higher concentrations or when two pyrene moieties are in close proximity (0.4 nm < d < 1 nm), they can form an excited-state dimer known as an excimer, which emits at longer wavelengths, typically around 420–600 nm (around 485 nm is frequently observed). researchgate.netacs.orgpnas.org This excimer emission has a larger Stokes shift and a longer fluorescence lifetime compared to the monomer emission. researchgate.net

Sensors designed based on excimer-monomer switching utilize a change in the distance or interaction between pyrene units upon analyte binding. acs.orgpnas.org For example, a probe might be designed with two pyrene molecules in close proximity, favoring excimer formation and emission in the absence of the analyte. researchgate.net Upon binding of the target analyte, a conformational change or disruption of the probe structure occurs, separating the pyrene units and leading to a decrease in excimer emission and an increase in monomer emission. researchgate.netrsc.org This switching of emission wavelengths and intensities provides a ratiometric sensing signal. rsc.org This mechanism has been applied in molecular beacons for probing nucleic acids, where target binding induces a conformational change that switches the emission from excimer to monomer. researchgate.netnih.gov

Quantum Interference Effects in Sensing

Quantum interference (QI) effects have been explored in the context of pyrene-based sensors, particularly in molecular junctions designed for gas sensing. escholarship.orgunina.it Pyrene, considered a minimal graphene-like unit, can be incorporated into molecular junctions to investigate chemiresistive responses upon adsorption of small gaseous molecules. escholarship.orgarxiv.orgresearchgate.net QI effects, specifically destructive quantum interference (DQI), can significantly influence the electrical conductance through the molecule. arxiv.orgresearchgate.netpku.edu.cn

By exploiting destructive QI arising in modified pyrene structures, such as meta-substituted pyrene, it is possible to tune the sensor's response. arxiv.orgresearchgate.net The interaction of analytes like NO₂, H₂O, and NH₃ with the pyrene core affects the electronic transport properties, and QI plays a role in the resulting chemiresistive signal. arxiv.orgresearchgate.netresearchgate.net Studies have shown that exploiting DQI can enhance both the sensitivity and chemical selectivity of pyrene-based sensors for detecting these gaseous molecules. arxiv.orgresearchgate.net This approach provides a fundamental strategy for designing high-performance chemical sensors using graphene functional blocks. arxiv.orgresearchgate.net

Environmental and Analytical Sensing Applications